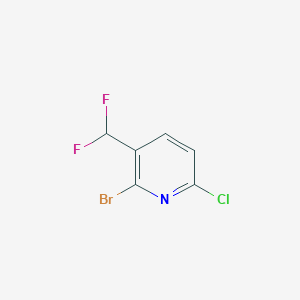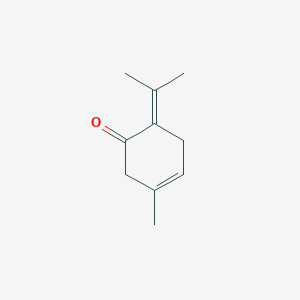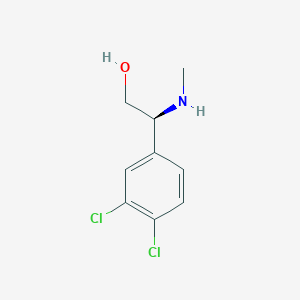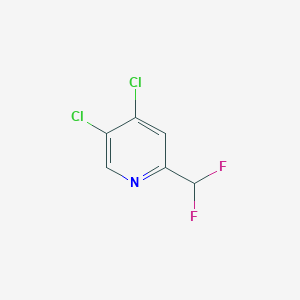
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a bromo(p-tolyl)methylene group attached to a malonate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate typically involves the reaction of tert-butyl 3-methyl malonate with a bromo(p-tolyl)methylene reagent under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic attack on the bromo(p-tolyl)methylene reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carbonyl-containing compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The malonate backbone can stabilize carbanions, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H19BrO4 |
|---|---|
Poids moléculaire |
355.22 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl (2Z)-2-[bromo-(4-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H19BrO4/c1-10-6-8-11(9-7-10)13(17)12(14(18)20-5)15(19)21-16(2,3)4/h6-9H,1-5H3/b13-12- |
Clé InChI |
KOYRPTDRIUXIQT-SEYXRHQNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C(\C(=O)OC)/C(=O)OC(C)(C)C)/Br |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C(=O)OC)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


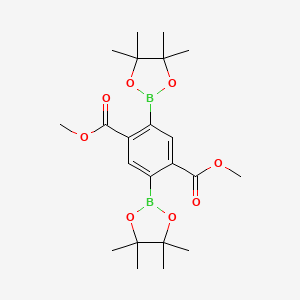

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)


![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
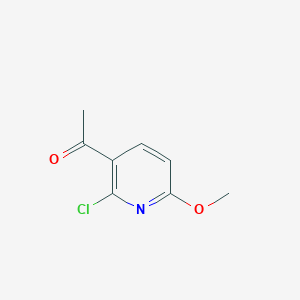
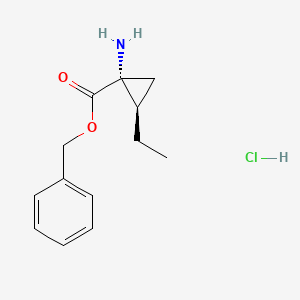
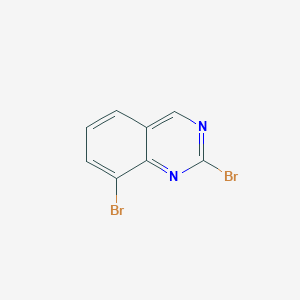
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
